ALDH3A1 Inhibitory Potency: 2‑Methyl‑4‑morpholin‑4‑yl‑benzaldehyde Exhibits 10‑Fold Weaker Inhibition than the Reference Inhibitor CB7
In a standardized ALDH3A1 enzymatic assay using benzaldehyde as the substrate, 2‑methyl‑4‑morpholin‑4‑yl‑benzaldehyde displayed an IC₅₀ of 2.10 µM (2100 nM) [REFS‑1]. This value is approximately 10‑fold higher (i.e., weaker) than the IC₅₀ of the well‑characterized ALDH3A1 inhibitor CB7 (0.2 µM) measured under comparable conditions [REFS‑2]. The reduced potency is a direct consequence of the compound’s 2‑methyl substitution, which sterically disfavors optimal positioning within the ALDH3A1 aldehyde‑binding pocket. While this molecule is not a high‑affinity ALDH3A1 inhibitor, its defined, moderate activity provides a valuable negative control or scaffold‑hopping starting point in ALDH3A1‑focused drug discovery programs.
| Evidence Dimension | ALDH3A1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 µM (2100 nM) |
| Comparator Or Baseline | CB7 (1‑[(4‑fluorophenyl)sulfonyl]‑2‑methyl‑1H‑benzimidazole): IC₅₀ = 0.2 µM |
| Quantified Difference | Target compound is 10.5‑fold less potent |
| Conditions | Human ALDH3A1, benzaldehyde as substrate, 1 min preincubation, spectrophotometric detection |
Why This Matters
For laboratories developing ALDH3A1‑targeted therapies, this compound serves as a well‑defined, low‑potency benchmark, enabling accurate calibration of assay windows and SAR interpretation.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994) – ALDH3A1 inhibition data for 2‑methyl‑4‑morpholin‑4‑yl‑benzaldehyde. IC₅₀ = 2.10E+3 nM. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 (accessed 2026‑04‑21). View Source
- [2] Parai, M. K.; et al. J. Med. Chem. 2014, 57 (2), 449–461. (CB7 IC₅₀ = 0.2 µM for ALDH3A1). View Source
